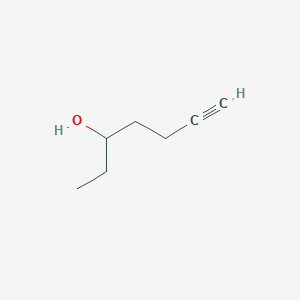

N-(2,4-dimethylphenyl)pyridine-2-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

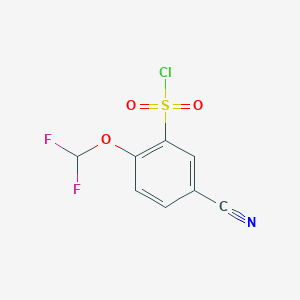

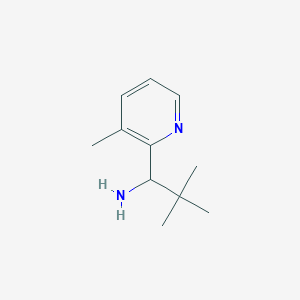

The compound "N-(2,4-dimethylphenyl)pyridine-2-carbothioamide" is a derivative of pyridinecarbothioamide, which is a class of compounds known for various biological activities. The structure of this compound includes a pyridine ring, which is a common motif in many pharmaceuticals, and a thioamide group, which is known for its involvement in drug-receptor interactions .

Synthesis Analysis

The synthesis of related thioamide derivatives often involves the reaction of an isothiocyanate with the carbanion of a cyclic precursor for secondary thioamides or the reaction of ammonia or an amine with a dithio ester prepared from the same precursor for primary, secondary, and tertiary thioamides . Another method includes the reaction of the sodium salt of a heterocycle with N,N-dimethylthiocarbamoyl chloride to yield carbothioamides .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic methods such as FT-IR, 1H-, and 13C-NMR, and for some compounds, X-ray diffraction has been used to determine the structure . These methods provide detailed information about the molecular conformation, which is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thioamide derivatives can be explored through their ability to form complexes with metals, as seen in the synthesis of palladium(II) complexes with N,N-dimethylpyrrole-1- and 2-carbothioamides . The formation of such complexes can significantly alter the chemical properties and potential applications of the thioamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioamide derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds can stabilize the crystal structure of these compounds . The lipophilicity of the N-(dimethylphenyl)hydrazine carbothioamides has been increased by introducing dimethylphenyl groups, which can affect the compound's solubility and absorption .

Relevant Case Studies

Several thioamide derivatives have been evaluated for their biological activities. For example, N-Methyl-2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide exhibited significant antisecretory and antiulcer activities . N-(3,5-difluorophenyl)-2-pyridinecarbothioamide was identified as a potent gastric mucosal protectant . Additionally, N-(dimethylphenyl)hydrazine carbothioamides were tested as inhibitors of MCF-7 breast cancer cell proliferation, with some compounds showing activity comparable to Doxorubicin .

Aplicaciones Científicas De Investigación

Structural Studies and Synthesis Techniques

Compounds related to N-(2,4-dimethylphenyl)pyridine-2-carbothioamide have been extensively studied for their structural characteristics and synthetic methodologies. For instance, research on the structural study of triazole derivatives, synthesized through oxidative cyclization of thiosemicarbazides, provides insights into their molecular structures and supramolecular assembly, highlighting the importance of these compounds in the development of new materials and chemical entities (Artime et al., 2018).

Application in Chromatography and Mass Spectrometry

Compounds having thiourea moiety, similar in structural motif to N-(2,4-dimethylphenyl)pyridine-2-carbothioamide, serve as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). This application is crucial for enhancing the electrospray ionization response of analytes, thus improving the detection and quantification of various substances in complex mixtures (Inoda et al., 2011).

Pharmacological Activities

Several derivatives of N-(2,4-dimethylphenyl)pyridine-2-carbothioamide have been synthesized and evaluated for their pharmacological activities. For example, the synthesis and investigation of pyrazole derivatives revealed their potential anti-inflammatory, analgesic, and antimicrobial activities, suggesting their applicability in developing new therapeutic agents (Hussain & Kaushik, 2015).

Material Science and Catalysis

The synthesis and structural analysis of novel substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamide and its palladium pincer complexes demonstrate their potential in catalysis and material science. The kinetic and electrochemical studies of these complexes provide valuable insights into their stability and reactivity, which are essential for designing new catalysts and functional materials (Lawrence et al., 2015).

Electrocatalytic Applications

Cobalt(II) complexes with pincer ligands based on pyridinecarbothioamide derivatives have been assessed for their electrocatalytic hydrogen evolution reaction. These complexes demonstrate moderate overpotentials and good Faradaic efficiencies, highlighting their potential in sustainable energy technologies (Lawrence et al., 2020).

Safety And Hazards

The safety and hazards associated with “N-(2,4-dimethylphenyl)pyridine-2-carbothioamide” would depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)pyridine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-10-6-7-12(11(2)9-10)16-14(17)13-5-3-4-8-15-13/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWLGOPNAWCYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)C2=CC=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)pyridine-2-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B2552803.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)

![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)

![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)